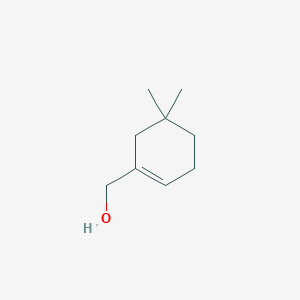
(5,5-Dimethylcyclohex-1-en-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5,5-Dimethylcyclohex-1-en-1-yl)methanol” is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . It belongs to the class of cyclohexene derivatives and contains a hydroxyl group (OH) attached to a cyclohexene ring.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through the reaction of a suitable cyclohexene precursor with a reagent that introduces the hydroxyl group. Specific synthetic routes may vary, but the overall process typically includes:
- Isomerization of cyclohexene to form the desired 5,5-dimethylcyclohex-1-ene.
- Addition of a hydroxide source (such as sodium hydroxide) to the double bond to yield “(5,5-Dimethylcyclohex-1-en-1-yl)methanol.”
Industrial Production:: Industrial production methods may involve large-scale processes, such as catalytic hydrogenation of the corresponding aldehyde or ketone. detailed industrial procedures are proprietary and may not be readily available.
Análisis De Reacciones Químicas
Reactivity:: “(5,5-Dimethylcyclohex-1-en-1-yl)methanol” can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
- Oxidation: Typically performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- Reduction: Catalytic hydrogenation with a metal catalyst (e.g., palladium on carbon, Pt/C).
- Substitution: Various reagents can be employed, depending on the desired substitution (e.g., halogenation, acylation).
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: The carboxylic acid derivative.
- Reduction: The corresponding alcohol.
Aplicaciones Científicas De Investigación
“(5,5-Dimethylcyclohex-1-en-1-yl)methanol” finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Potential use in drug discovery or as a probe in biological studies.
Medicine: Investigated for its pharmacological properties.
Industry: May serve as an intermediate in the production of other compounds.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
While “(5,5-Dimethylcyclohex-1-en-1-yl)methanol” is unique due to its specific structure, similar compounds include:
Propiedades
Número CAS |
110675-99-5 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(5,5-dimethylcyclohexen-1-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-9(2)5-3-4-8(6-9)7-10/h4,10H,3,5-7H2,1-2H3 |
Clave InChI |
OPMSVJGOMSGTSB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC=C(C1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


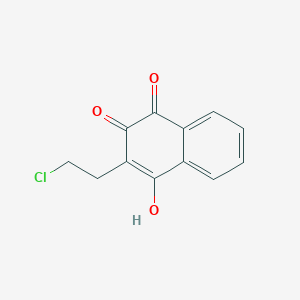
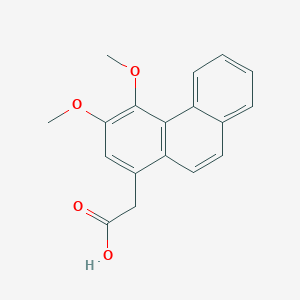


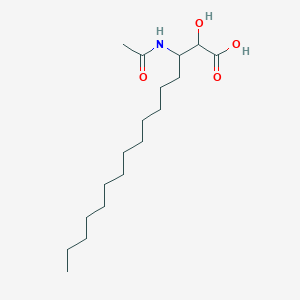
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
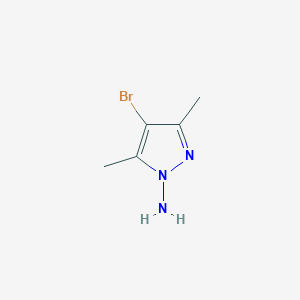

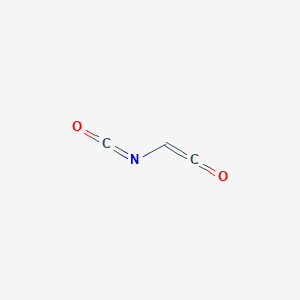
![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
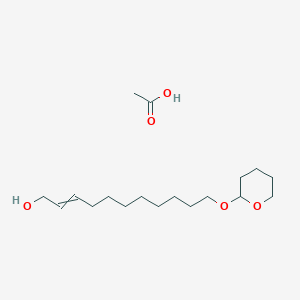
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
